molecular formula C20H31N3O2S B2554050 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034228-56-1

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2554050
CAS No.: 2034228-56-1
M. Wt: 377.55
InChI Key: HUPVKSATGRTONG-UHFFFAOYSA-N
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Description

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic urea derivative featuring a piperidine core substituted with a 2-(methylthio)benzyl group at the N1 position and a tetrahydrofuran-2-ylmethyl moiety at the urea’s terminal nitrogen. Its molecular architecture combines a lipophilic benzylthioether group, which may enhance membrane permeability, with a tetrahydrofuran ring that could improve solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c1-26-19-7-3-2-5-17(19)15-23-10-8-16(9-11-23)13-21-20(24)22-14-18-6-4-12-25-18/h2-3,5,7,16,18H,4,6,8-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVKSATGRTONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
  • Methylthio Group : This substituent can enhance the compound's reactivity and influence biological interactions.
  • Tetrahydrofuran Moiety : This five-membered ring contributes to the compound's overall stability and solubility.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Receptor Binding :

  • The compound may interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.

Enzyme Inhibition :

  • Preliminary studies suggest that the compound could inhibit certain enzymes involved in metabolic pathways, which may have implications for cancer treatment and other diseases where dysregulated enzyme activity is a factor.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, indicating potential as an antibiotic.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro, targeting specific pathways involved in tumor growth.
Neuroprotective Potential to protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:

  • Antimicrobial Properties : A study demonstrated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting a potential role in treating infections .
  • Anticancer Activity : Research published in various journals indicates that derivatives of this compound can inhibit specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities of related compounds revealed their potential to reduce neuronal damage in models of oxidative stress .

Scientific Research Applications

Structural Features

The compound features a piperidine ring, a methylthio-substituted benzyl group, and a tetrahydrofuran moiety. These structural components contribute to its pharmacological properties by influencing interactions with biological targets.

Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicExhibits pain-relieving properties
Anti-inflammatoryReduces inflammation in preclinical models
Neurotransmitter ModulationPotential effects on serotonin and dopamine pathways

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea and related compounds:

Analgesic Effects

Research has demonstrated that derivatives of this compound exhibit significant analgesic properties. For example, studies have shown that similar compounds effectively reduce pain responses in animal models by modulating pain pathways.

Anti-inflammatory Properties

In vitro studies have indicated that this compound can significantly reduce pro-inflammatory cytokines in various models of chronic inflammation. This suggests a potential application in treating inflammatory diseases.

Neuropharmacological Studies

Investigations into neurotransmitter modulation suggest that compounds like this one could influence mood regulation and anxiety levels through interactions with serotonin receptors. Such findings indicate potential use in psychiatric conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Key Compounds:

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea ()

  • Structural Difference : Replaces the 2-(methylthio)benzyl group with a methylsulfonyl (-SO₂Me) substituent.
  • Implications :
  • Methylsulfonyl derivatives are often metabolically stable but may exhibit higher renal clearance .

DMPI and CDFII ()

  • Structural Differences : DMPI contains a 2,3-dimethylbenzyl-piperidine linked to an indole, while CDFII includes a chlorophenyl-indole system.
  • Implications :
  • Both compounds demonstrated synergistic activity with carbapenems against MRSA, suggesting that the piperidine-aryl combination in the target compound might also modulate bacterial efflux pumps or biofilm formation.
  • The absence of an indole/aryl system in the target compound may limit direct antimicrobial effects but could reduce cytotoxicity .

Urea-Linked Heterocyclic Modifications

Key Compounds:

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea ()

  • Structural Differences : Uses a pyridinylmethyl-thio group and a chloro-trifluoromethylphenyl substituent.
  • Implications :
  • The pyridine ring introduces basicity, which may enhance target binding in acidic environments (e.g., bacterial periplasm).
  • The CF₃ group increases lipophilicity and metabolic resistance compared to the target’s methylthio-benzyl group .

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyltetrazol-5-yl)phenyl]urea ()

  • Structural Differences : Incorporates a fluorophenylpropyl chain and a tetrazolylphenyl group.
  • Implications :
  • The fluorine atom enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism.
  • The tetrazole ring, a bioisostere for carboxylic acids, may improve solubility and ionic interactions in binding pockets .

Heterocyclic Appendages and Bioactivity

Key Compounds:

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () Structural Differences: Features an oxaadamantyl group and a methylamino-triazine substituent. Implications:

  • The rigid oxaadamantyl group may restrict conformational flexibility, enhancing selective binding to enzymes like kinases or proteases.
  • The triazine moiety could act as a hydrogen-bond acceptor, mimicking nucleotide bases in enzyme inhibition .

1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea ()

  • Structural Differences : Substitutes tetrahydrofuran-2-yl with tetrahydrofuran-3-yl and adds a methoxyethyl chain.
  • Implications :
  • The altered tetrahydrofuran regioisomer (3-yl vs. 2-yl) may affect hydrogen-bonding patterns in target binding .

Data Tables: Structural and Inferred Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Potential Applications
Target Compound ~391.5 2-(Methylthio)benzyl, THF-2-ylmethyl 3.2 Antimicrobial, enzyme inhibition
Compound ~331.4 Methylsulfonyl, THF-2-ylmethyl 1.8 CNS-targeted therapies
Compound (7n) ~483.9 Pyridinylmethyl-thio, Cl-CF₃-Ph 4.5 Anticancer, kinase inhibition
Compound ~425.5 4-Fluorophenylpropyl, tetrazolyl 3.9 Metabolic disease targets

Research Findings and Mechanistic Insights

  • : The pyridinylmethyl-thio analog (7n) showed potent kinase inhibition (IC₅₀ < 100 nM) in preclinical models, suggesting that the target compound’s methylthio group may similarly enhance hydrophobic interactions in enzyme pockets .
  • : Piperidine-aryl derivatives like DMPI synergize with β-lactams by disrupting bacterial membrane integrity, implying that the target compound’s benzylthioether group could be optimized for Gram-positive pathogens .
  • : Oxaadamantyl-containing ureas exhibited >90% plasma protein binding in rodent studies, highlighting the need for structural modifications to improve free drug availability in the target compound .

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